tert-Butyl 2-(3-hydroxyphenoxy)acetate
CAS No.:
Cat. No.: VC13703992
Molecular Formula: C12H16O4
Molecular Weight: 224.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16O4 |
|---|---|
| Molecular Weight | 224.25 g/mol |
| IUPAC Name | tert-butyl 2-(3-hydroxyphenoxy)acetate |
| Standard InChI | InChI=1S/C12H16O4/c1-12(2,3)16-11(14)8-15-10-6-4-5-9(13)7-10/h4-7,13H,8H2,1-3H3 |
| Standard InChI Key | OUFMRECNWIZELC-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)COC1=CC=CC(=C1)O |
| Canonical SMILES | CC(C)(C)OC(=O)COC1=CC=CC(=C1)O |
Introduction
Structural and Molecular Characteristics
tert-Butyl 2-(3-hydroxyphenoxy)acetate (molecular formula: C₁₂H₁₆O₄, molecular weight: 236.25 g/mol) consists of a tert-butyl group ((CH₃)₃C-) attached to an acetate backbone, which is further linked to a 3-hydroxyphenoxy group. The tert-butyl group introduces steric hindrance, reducing reactivity at adjacent sites while enhancing solubility in organic solvents . The hydroxyphenoxy moiety contributes to the compound’s polarity and potential for hydrogen bonding, influencing its interaction with biological targets or materials.
Comparative Molecular Data
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| tert-Butyl 2-(3-hydroxyphenoxy)acetate | C₁₂H₁₆O₄ | 236.25 | tert-butyl, phenoxy, acetate |
| tert-Butyl 2-(4-formyl-3-hydroxyphenoxy)acetate | C₁₃H₁₆O₅ | 252.26 | formyl, tert-butyl, acetate |
| tert-Butyl 2-(4-hydroxybutoxy)acetate | C₁₀H₂₀O₄ | 204.26 | hydroxybutoxy, tert-butyl |
The absence of a formyl or hydroxybutoxy group in tert-Butyl 2-(3-hydroxyphenoxy)acetate simplifies its reactivity profile compared to analogs, potentially favoring applications requiring moderate steric bulk without additional functionalization.
Synthesis and Reaction Mechanisms
Synthetic Routes
The synthesis of tert-butyl phenolic esters typically involves esterification or nucleophilic substitution reactions. For example:
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Esterification: Reacting 3-hydroxyphenoxyacetic acid with tert-butanol under acidic catalysis (e.g., H₂SO₄) yields the target compound. This method parallels the synthesis of tert-butyl 2-(4-hydroxybutoxy)acetate, where 4-hydroxybutanol reacts with tert-butyl acetate.
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Protection-Deprotection Strategies: The tert-butyl group may act as a protective moiety during multi-step syntheses. For instance, sodium borohydride or Lewis acids are employed in analogous reactions to stabilize intermediates.
Example Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 3-hydroxyphenoxyacetic acid, tert-butanol, H₂SO₄, 60°C | Esterification to form tert-butyl ester |
| 2 | NaBH₄ in THF, 0°C | Reduction of side products (if any) |
Mechanistic Insights
The esterification proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl group of 3-hydroxyphenoxyacetic acid attacks the electrophilic carbonyl carbon of tert-butanol’s activated derivative (e.g., tert-butyl chloride), displacing a leaving group (e.g., Cl⁻) to form the ester bond. Steric hindrance from the tert-butyl group may slow reaction kinetics, necessitating elevated temperatures or prolonged reaction times .
Physicochemical Properties
Solubility and Stability
tert-Butyl 2-(3-hydroxyphenoxy)acetate is expected to exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, THF) due to its ester and phenolic groups. The tert-butyl moiety enhances lipid solubility, making it suitable for formulations requiring organic phase compatibility . Stability studies on analogous compounds suggest resistance to hydrolysis under neutral conditions but susceptibility to strong acids or bases.
Spectroscopic Data
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IR Spectroscopy: Peaks at ~1730 cm⁻¹ (C=O stretch of ester), ~1250 cm⁻¹ (C-O-C asymmetric stretch), and ~3400 cm⁻¹ (O-H stretch of phenol).
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NMR: ¹H NMR signals at δ 1.40 ppm (9H, tert-butyl), δ 4.60 ppm (2H, acetate CH₂), and δ 6.50–7.20 ppm (aromatic protons).
Applications in Scientific Research
Medicinal Chemistry
The hydroxyphenoxy group in tert-Butyl 2-(3-hydroxyphenoxy)acetate may confer antioxidant activity by stabilizing phenoxy radicals, akin to tert-butyl phenolic antioxidants used in plastics and cosmetics . Preliminary in silico studies suggest potential interactions with enzymes like cyclooxygenase-2 (COX-2), warranting further investigation into anti-inflammatory applications.
Material Science
As a monomer or crosslinker, this compound could enhance the thermal stability of polymers. The tert-butyl group’s hydrophobicity may improve material resistance to environmental degradation .
Comparative Analysis with Structural Analogs
tert-Butyl 2-(3-hydroxyphenoxy)acetate occupies a middle ground in reactivity between its more functionalized analogs. For instance:
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vs. tert-Butyl 2-(4-formyl-3-hydroxyphenoxy)acetate: The absence of a formyl group simplifies derivatization but reduces versatility in condensation reactions.
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vs. methyl 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-methoxyacetate: Fewer tert-butyl groups may lower steric hindrance, increasing bioavailability in biological systems.
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